![molecular formula C10H16N6 B14313959 9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
9-[3-(Dimethylamino)propyl]purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-(Dimethylamino)propyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Dimethylamino)propyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a dimethylaminopropylating agent. One common method is the alkylation of 9H-purine-6-amine with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 9-(3-(Dimethylamino)propyl)-9H-purin-6-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
9-(3-(Dimethylamino)propyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under mild to moderate conditions depending on the nucleophile’s reactivity.
Major Products Formed
The major products formed from these reactions include oxidized purine derivatives, reduced amine derivatives, and substituted purine compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
9-(3-(Dimethylamino)propyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(3-(Dimethylamino)propyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-(Dimethylamino)ethyl)-9H-purin-6-amine
- 9-(4-(Dimethylamino)butyl)-9H-purin-6-amine
- 9-(3-(Diethylamino)propyl)-9H-purin-6-amine
Uniqueness
9-(3-(Dimethylamino)propyl)-9H-purin-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylamino group on the propyl chain allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N6 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
9-[3-(dimethylamino)propyl]purin-6-amine |
InChI |
InChI=1S/C10H16N6/c1-15(2)4-3-5-16-7-14-8-9(11)12-6-13-10(8)16/h6-7H,3-5H2,1-2H3,(H2,11,12,13) |
InChI Key |
CDTSLAQFKZADKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


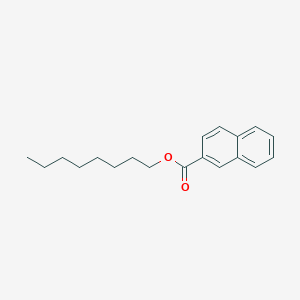
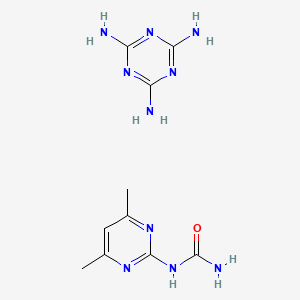
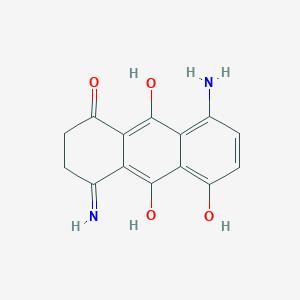
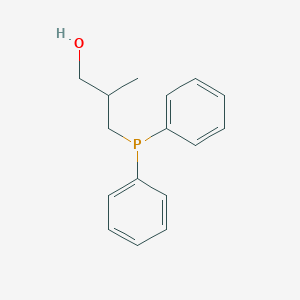

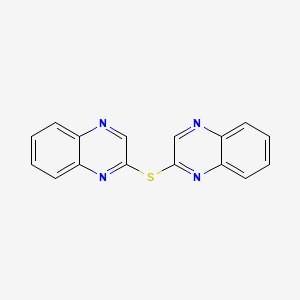
![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
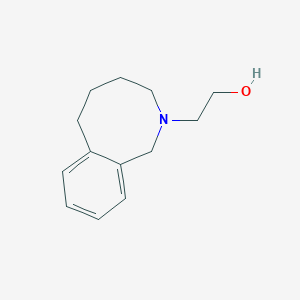
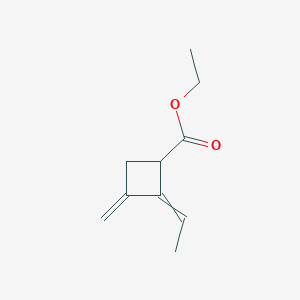

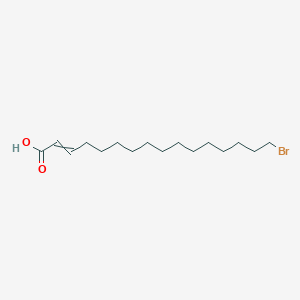
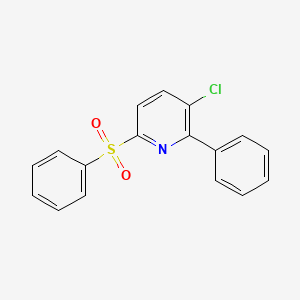
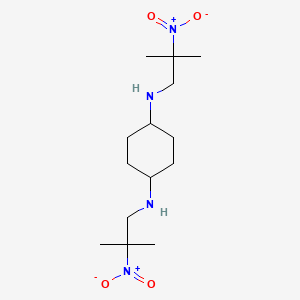
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
